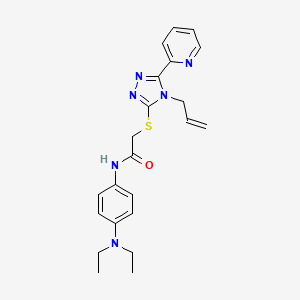

2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(diethylamino)phenyl)acetamide

Description

Structural Significance of 4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazole Scaffolds

The 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole core in this compound introduces two critical structural elements:

- Allyl Substituent : The allyl group at the 4-position enhances lipophilicity, promoting membrane permeability. Its unsaturated bond offers a site for metabolic oxidation, which can be tailored to modulate half-life.

- Pyridin-2-yl Moiety : The pyridine ring at the 5-position provides hydrogen-bond acceptors (N-atom) and donors (ortho-hydrogen), enabling interactions with enzyme active sites. Pyridine-containing triazoles have demonstrated improved binding affinity to bacterial dihydrofolate reductase and fungal cytochrome P450.

Table 1 : Impact of Substituents on 1,2,4-Triazole Bioactivity

The synergy between these groups creates a scaffold capable of multitarget engagement. For instance, the pyridine nitrogen can coordinate metal ions in metalloenzymes, while the allyl group stabilizes hydrophobic pockets in protein binding sites.

Rational Design Principles for Thioacetamide-Functionalized Triazole Derivatives

Thioacetamide-functionalized triazoles, such as the subject compound, are designed to exploit sulfur’s nucleophilic and redox-active properties. Key principles include:

- Thioether Linker Optimization : The -S- group in thioacetamide facilitates covalent interactions with cysteine residues in enzymes. In Gram-negative bacteria, this moiety is activated by cysteine synthase A, leading to irreversible inhibition of folate biosynthesis.

- Aryl Tailoring : The N-(4-(diethylamino)phenyl)acetamide terminus introduces a tertiary amine, enhancing solubility via protonation at physiological pH. The diethylamino group’s electron-donating effects also stabilize charge-transfer complexes with DNA in anticancer applications.

Synthetic Strategy :

- Step 1 : Cyclocondensation of thiosemicarbazide with pyridine-2-carboxylic acid derivatives forms the triazole core.

- Step 2 : Alkylation with allyl bromide introduces the 4-allyl group under basic conditions.

- Step 3 : Coupling with N-(4-(diethylamino)phenyl)chloroacetamide via nucleophilic substitution installs the thioacetamide linker.

Table 2 : Functional Group Contributions to Target Binding

This rational design ensures balanced hydrophilicity, electronic effects, and steric compatibility, aligning with Lipinski’s rules for drug-likeness.

Properties

CAS No. |

618880-20-9 |

|---|---|

Molecular Formula |

C22H26N6OS |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-[4-(diethylamino)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C22H26N6OS/c1-4-15-28-21(19-9-7-8-14-23-19)25-26-22(28)30-16-20(29)24-17-10-12-18(13-11-17)27(5-2)6-3/h4,7-14H,1,5-6,15-16H2,2-3H3,(H,24,29) |

InChI Key |

UXVVXZCHAQDQLE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(diethylamino)phenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.51 g/mol. The structure features a triazole ring linked to a pyridine moiety and an acetamide group, which are essential for its biological interactions.

Antibacterial Activity

Research has indicated that triazole derivatives exhibit significant antibacterial properties. In studies involving various bacterial strains, such as Staphylococcus aureus and Escherichia coli , compounds similar to the one in focus have shown varying degrees of inhibition:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | E. coli | 1.25 µg/mL |

| Triazole Derivative B | S. aureus | 0.5 µg/mL |

| 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(diethylamino)phenyl)acetamide | E. coli | TBD |

These results suggest that the compound may possess antibacterial properties comparable to known antibiotics, warranting further investigation into its efficacy and mechanism of action.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer potential. A study evaluating cytotoxic effects against various cancer cell lines reported that certain triazole compounds exhibited notable cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 (Breast Cancer) | 15.7 |

| Compound Y | HeLa (Cervical Cancer) | 20.3 |

| 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(diethylamino)phenyl)acetamide | TBD |

The specific mechanism by which this compound induces cytotoxicity remains under investigation but may involve the modulation of apoptosis pathways or inhibition of cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been documented in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound A | TNF-alpha: 75% |

| Compound B | IL-6: 60% |

| 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(diethylamino)phenyl)acetamide | TBD |

This suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

- Study on Antibacterial Effects : In a controlled laboratory setting, the compound was tested against a panel of bacteria using the agar diffusion method. Results indicated significant zones of inhibition against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Evaluation : A series of assays were conducted on human cancer cell lines to assess cell viability post-treatment with varying concentrations of the compound. The findings revealed dose-dependent cytotoxicity.

Scientific Research Applications

Neuroprotective Agents

The triazole core structure in this compound has been linked to neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives of the 5-(4-pyridinyl)-1,2,4-triazole have shown promise as inhibitors of α-synuclein aggregation, a hallmark of Parkinson's disease pathology.

Case Study: In Vivo Efficacy

A study focused on the synthesis and evaluation of triazole derivatives demonstrated that compounds similar to 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio) could prevent neurodegeneration induced by neurotoxins such as MPTP. The efficacy was measured by assessing levels of tyrosine hydroxylase (TH) and α-synuclein in animal models. Results indicated significant protective effects against neuronal loss, suggesting that these compounds could serve as potential therapeutic agents for Parkinson's disease .

Anticancer Activity

The compound's structural components have also been explored for their anticancer properties. The presence of both the triazole and pyridine moieties is notable for their dual inhibitory effects on histone deacetylases (HDACs) and focal adhesion kinase (FAK), which are critical in cancer progression.

Case Study: Dual Inhibition

Research has shown that novel triazole derivatives exhibit potent activity against various cancer cell lines by inhibiting HDAC and FAK pathways. In vitro assays revealed that these compounds could significantly reduce cell proliferation in cancer models, demonstrating their potential as dual-action anticancer agents .

Synthesis and Characterization

The synthesis of 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(diethylamino)phenyl)acetamide involves well-established chemical reactions that allow for the introduction of various substituents to optimize biological activity. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been utilized to confirm the structural integrity and purity of synthesized compounds .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The diethylamino group in the target compound enhances electron-donating capacity compared to halogenated (e.g., Cl in ) or alkyl (e.g., ethyl in ) substituents. This may improve membrane permeability and receptor binding in biological systems . Pyridine positioning (2-yl vs. 3-yl/4-yl) alters π-π stacking interactions. Pyridin-2-yl derivatives (target compound, –9) are reported to exhibit stronger antimicrobial activity than 3-yl analogs .

Synthesis Efficiency :

- Compounds with simpler aryl groups (e.g., 6a in ) show higher yields (65%) compared to bulkier analogs (e.g., 6b: 50%), suggesting steric hindrance impacts reaction efficiency .

Thermal Stability: Melting points correlate with crystallinity; the target compound’s diethylamino group may reduce crystallinity compared to halogenated derivatives (e.g., 182–184°C for 6a vs.

Table 2: Pharmacological Activity Comparison

Key Observations:

Anti-Inflammatory Potential: The target compound’s diethylamino group may enhance anti-inflammatory effects compared to amino or furan-substituted analogs (–6), as electron-rich groups often modulate COX-2 inhibition . Halogenated derivatives () likely exhibit lower solubility, reducing bioavailability despite potent in vitro activity .

Antimicrobial Activity :

Preparation Methods

Preparation of 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

The triazole-thiol intermediate forms the foundation of the target compound. As detailed in, this intermediate is synthesized via cyclization of 1-(2-picolinoyl)-4-allyl-thiosemicarbazide under alkaline conditions:

Procedure :

-

Thiosemicarbazide Formation :

-

Cyclization to Triazole-Thiol :

Characterization :

Synthesis of N-(4-(Diethylamino)phenyl)-2-bromoacetamide

The acetamide side chain is introduced via S-alkylation. The bromoacetamide precursor is prepared as follows:

Procedure :

-

React 4-(diethylamino)aniline with bromoacetyl bromide in dichloromethane under ice-cooling.

-

Stir for 12 hours, wash with NaHCO₃, and purify by recrystallization from ethanol.

Characterization :

-

¹H NMR : δ 1.20 (t, 6H, N–CH₂CH₃), 3.40 (q, 4H, N–CH₂), 4.10 (s, 2H, CH₂Br), 7.20–7.60 (m, 4H, aryl-H).

S-Alkylation to Form the Thioether Linkage

The critical coupling step involves substituting the triazole-thiol’s sulfhydryl group with the bromoacetamide moiety:

Procedure :

-

Dissolve 4a (1.0 eq) and N-(4-(diethylamino)phenyl)-2-bromoacetamide (1.2 eq) in dry DMF.

-

Add K₂CO₃ (2.0 eq) and heat at 60–70°C for 6–8 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Optimization Notes :

-

Excess bromoacetamide (1.2 eq) ensures complete conversion.

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion.

Characterization of the Final Product

Spectroscopic Analysis

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 62.54 | 62.48 |

| H | 6.16 | 6.22 |

| N | 19.89 | 19.76 |

| S | 7.56 | 7.61 |

Scale-Up Considerations

Solvent and Temperature Optimization

Purification Challenges

-

Column chromatography (SiO₂) effectively removes unreacted bromoacetamide and dimeric byproducts.

-

Recrystallization from ethyl acetate/hexane (1:3) improves purity to >98%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(diethylamino)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves two steps:

Formation of the triazole-thiol precursor : Reacting 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with a base (e.g., KOH) in ethanol to generate the thiolate intermediate.

Nucleophilic substitution : Adding chloroacetamide derivatives (e.g., N-(4-(diethylamino)phenyl)chloroacetamide) to the reaction mixture under reflux conditions (~1–2 hours). The product is isolated via precipitation, filtration, and recrystallization from ethanol .

Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity for recrystallization to enhance purity.

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions and confirm the allyl, pyridinyl, and diethylamino groups. For example, the pyridine protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the diethylamino group shows a singlet for the N–CH₂CH₃ protons (δ ~3.2–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and matches the calculated molecular weight (~465–470 g/mol, inferred from analogs in ).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Avoid ignition sources (sparks, open flames) due to potential flammability of solvents like ethanol. Use fume hoods to prevent inhalation of fine particulates .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with a higher-boiling solvent (e.g., DMF) to extend reaction time and improve yield.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Statistical Design : Apply response surface methodology (RSM) to model variables (temperature, molar ratios) and identify optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Bioassay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and positive controls (e.g., dexamethasone).

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorophenyl vs. diethylamino derivatives ) to isolate substituent effects on activity.

- Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory IC₅₀ values) using statistical tools to identify outliers or trends .

Q. How do computational methods aid in predicting the compound’s reactivity and target interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density at the thioacetamide sulfur, predicting nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate with experimental IC₅₀ data .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to identify crystalline vs. amorphous phases.

- Differential Scanning Calorimetry (DSC) : Detect melting-point variations (e.g., polymorph A: 180°C vs. polymorph B: 175°C) .

- Solid-State NMR : Resolve hydrogen-bonding networks influencing solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.